molecular formula C19H11F3N2OS B13055108 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one

7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one

Cat. No.: B13055108
M. Wt: 372.4 g/mol
InChI Key: IRFMDZPMYCNTSB-UHFFFAOYSA-N
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Description

7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[3,2-D]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethyl acetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C19H11F3N2OS

Molecular Weight

372.4 g/mol

IUPAC Name

7-phenyl-3-[4-(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-8-14(9-7-13)24-11-23-16-15(10-26-17(16)18(24)25)12-4-2-1-3-5-12/h1-11H

InChI Key

IRFMDZPMYCNTSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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